Superior Reduction in Abdominal Pain Frequency vs. Placebo in Pivotal Phase IV Trial
In a 15-week, double-blind, placebo-controlled Phase IV study (n=356 IBS patients), otilonium bromide (40 mg t.i.d.) demonstrated significantly greater efficacy than placebo in reducing the weekly frequency of abdominal pain episodes, the trial's primary endpoint. OB achieved a mean reduction of -0.90 ± 0.88 compared to -0.65 ± 0.91 for placebo (P = 0.03) [1]. Additionally, OB provided significantly greater protection against symptom relapse during a 10-week treatment-free follow-up period, with a withdrawal rate due to relapse of 10% for OB versus 27% for placebo (P = 0.009) [1].
| Evidence Dimension | Reduction in weekly frequency of abdominal pain episodes (mean ± SD change from baseline) after 15 weeks |
|---|---|
| Target Compound Data | -0.90 ± 0.88 |
| Comparator Or Baseline | Placebo: -0.65 ± 0.91 |
| Quantified Difference | Δ = -0.25 (P = 0.03) |
| Conditions | Randomized, double-blind, placebo-controlled Phase IV clinical trial; 356 patients with IBS (Rome II criteria); 15-week treatment (40 mg t.i.d.) |
Why This Matters
Demonstrates a statistically significant and clinically meaningful advantage over placebo on a primary endpoint, establishing robust efficacy for IBS symptom management.
- [1] Clavé P, Acalovschi M, Triantafillidis JK, et al. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome. Aliment Pharmacol Ther. 2011;34(4):432-442. View Source
